molecular formula C8H5F5O B14043598 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene

Katalognummer: B14043598
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: GRQROFWZCTTXIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds are of great interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties such as high thermal stability, lipophilicity, and resistance to metabolic degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common approach is the selective electrophilic fluorination of aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Electrophilic Fluorination: Reagents like Selectfluor are commonly used for introducing fluorine atoms.

    Redox Reagents: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended conjugation.

Wirkmechanismus

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene is largely determined by its ability to interact with biological targets through its fluorinated groups. Fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H5F5O

Molekulargewicht

212.12 g/mol

IUPAC-Name

1-(difluoromethoxy)-2,5-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2

InChI-Schlüssel

GRQROFWZCTTXIK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.